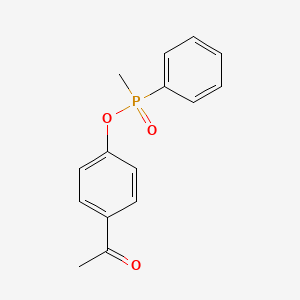
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is an organic compound that belongs to the class of phosphinic acid esters. These compounds are characterized by the presence of a phosphinic acid group (P(OH)R2) esterified with an alcohol. This particular compound features a methylphenyl group and a 4-acetylphenyl group attached to the phosphinic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, methylphenyl-, 4-acetylphenyl ester typically involves the esterification of phosphinic acid derivatives with appropriate alcohols. One common method is the reaction of methylphenylphosphinic acid with 4-acetylphenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or a catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of phosphinic acid, methylphenyl-, 4-acetylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phosphinic acid moiety, which can then interact with enzymes or receptors. The phosphinic acid group can mimic phosphate groups, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, phenyl-, 4-acetylphenyl ester
- Phosphinic acid, methylphenyl-, 4-methylphenyl ester
- Phosphinic acid, methylphenyl-, 4-hydroxyphenyl ester
Uniqueness
Phosphinic acid, methylphenyl-, 4-acetylphenyl ester is unique due to the presence of both a methylphenyl group and a 4-acetylphenyl group. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The acetyl group can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
118201-61-9 |
|---|---|
Molecular Formula |
C15H15O3P |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
1-[4-[methyl(phenyl)phosphoryl]oxyphenyl]ethanone |
InChI |
InChI=1S/C15H15O3P/c1-12(16)13-8-10-14(11-9-13)18-19(2,17)15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChI Key |
DQYSSIDMNMDICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OP(=O)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















